molecular formula C20H16N2O2 B11954594 N,N'-Bis(salicylidene)-p-phenylenediamine CAS No. 5344-68-3

N,N'-Bis(salicylidene)-p-phenylenediamine

Cat. No.: B11954594
CAS No.: 5344-68-3
M. Wt: 316.4 g/mol
InChI Key: CJTQTLHLELHKEM-UHFFFAOYSA-N
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Description

N,N’-Bis(salicylidene)-p-phenylenediamine is a Schiff base compound formed by the condensation of salicylaldehyde with p-phenylenediamine. This compound is known for its ability to act as a chelating agent, forming stable complexes with various metal ions. It has garnered significant attention due to its versatile applications in fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(salicylidene)-p-phenylenediamine can be synthesized through a condensation reaction between salicylaldehyde and p-phenylenediamine. The reaction typically occurs in an ethanol solution, where the two reactants are mixed and heated under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of N,N’-Bis(salicylidene)-p-phenylenediamine follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(salicylidene)-p-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Ethers and esters.

Scientific Research Applications

N,N’-Bis(salicylidene)-p-phenylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(salicylidene)-p-phenylenediamine, particularly in its metal complexes, involves several pathways:

Comparison with Similar Compounds

N,N’-Bis(salicylidene)-p-phenylenediamine is often compared with other Schiff base compounds, such as:

The uniqueness of N,N’-Bis(salicylidene)-p-phenylenediamine lies in its ability to form highly stable metal complexes and its promising anticancer properties, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

5344-68-3

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H16N2O2/c23-19-7-3-1-5-15(19)13-21-17-9-11-18(12-10-17)22-14-16-6-2-4-8-20(16)24/h1-14,23-24H

InChI Key

CJTQTLHLELHKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O)O

Origin of Product

United States

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